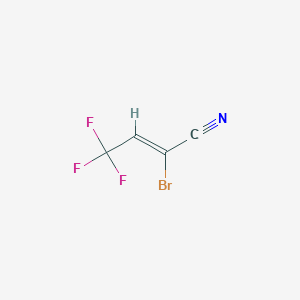

2-Bromo-4,4,4-trifluorocrotononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4,4,4-trifluorocrotononitrile often involves multifaceted strategies to introduce bromine and trifluoromethyl groups into the molecular structure. For instance, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to prepare derivatives showcases a method to introduce trifluoromethyl groups, a key step that could be adapted for synthesizing related compounds (Dmowski et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of related bromo-trifluoromethyl compounds indicates that these entities often exhibit unique electronic and spatial configurations due to the presence of electronegative fluorine atoms and the bromine atom. For example, the molecular structures of trifluoroacrylonitrile and its isomers have been determined through low-temperature X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding the reactivity of similar compounds (Buschmann et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving bromo-trifluoromethyl compounds can be complex, often involving multiple reaction pathways and products. The study on the photodissociation dynamics of related compounds provides insight into the bond dissociation processes, which are fundamental to understanding the reactivity of 2-Bromo-4,4,4-trifluorocrotononitrile (Indulkar et al., 2011).

Applications De Recherche Scientifique

Sodium dithionite initiated reactions of Halothane® with enol ethers : This study describes a method for preparing trifluorocrotonaldehyde and trifluorocrotonic acid, highlighting the utility of trifluoromethylated compounds in synthesis (Plenkiewicz, Dmowski, & Lipínski, 2001).

Asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid : Demonstrates the synthesis of trifluoromethylated amino acids, suggesting potential applications in pharmaceuticals and organic chemistry (Jiang, Qin, & Qing, 2003).

Photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at 234 nm : This study investigates the photodissociation dynamics of a trifluoromethylated compound, which could inform the understanding of chemical reactions under photoexcitation (Saha et al., 2013).

Relay Photocatalytic Reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene : Discusses the use of a related trifluoromethylated compound in photocatalytic defluorinative reactions, indicating potential in advanced synthetic applications (Zeng, Li, Chen, & Zhou, 2022).

Synthesis of trifluoromethylthiazoles and their application to azo dyes : This research shows how trifluoromethylated compounds can be used in dye synthesis, highlighting their potential in material sciences (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

Propriétés

IUPAC Name |

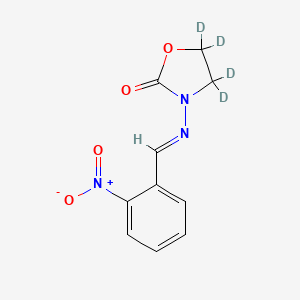

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGKXQZOZLYLJ-IWQZZHSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C#N)\Br)\C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,4,4-trifluorocrotononitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

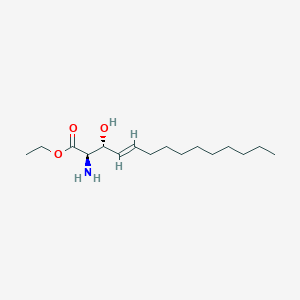

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)